Onalespib lactate was synthesized by Astex Pharmaceuticals and is classified as a small molecule HSP90 inhibitor. It belongs to the category of targeted cancer therapies, specifically designed to disrupt the chaperone function of HSP90, which plays a crucial role in the maturation and stability of several oncogenic proteins .
The synthesis of onalespib lactate involves several steps that modify the parent compound to enhance its pharmacological properties. The lactate salt form is achieved through a reaction that combines onalespib with lactic acid, improving its solubility in aqueous environments. This synthetic pathway allows for better absorption and distribution in biological systems, which is critical for its efficacy as an anticancer agent .
Onalespib lactate has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with HSP90. The molecular formula is with a molecular weight of approximately 356.42 g/mol. The structural configuration includes a central core derived from the ansamycin antibiotic family, which is essential for its biological activity .
Onalespib lactate undergoes various chemical reactions within biological systems, primarily interacting with HSP90 to inhibit its chaperone activity. This inhibition leads to the degradation of HSP90 client proteins through proteasomal pathways. Notably, onalespib has shown efficacy in reducing levels of critical oncogenic proteins such as AKT and ERBB2 in cancer cell lines .
The mechanism of action of onalespib lactate involves binding to the ATP-binding pocket of HSP90, thereby preventing ATP hydrolysis necessary for the chaperone's function. This disruption leads to the destabilization and subsequent degradation of client proteins that are vital for cancer cell proliferation and survival. Studies have demonstrated that onalespib effectively reduces both full-length androgen receptor (AR-FL) and variant forms (AR-V7) in prostate cancer cells, indicating its potential in targeting resistant cancer phenotypes .
Onalespib lactate exhibits several notable physical and chemical properties:
The compound's solubility profile enhances its potential for intravenous administration, making it suitable for clinical use .
Onalespib lactate is primarily investigated for its application in oncology. Clinical trials have explored its efficacy in combination therapies, particularly with erlotinib hydrochloride for treating non-small cell lung cancer with specific genetic mutations (EGFR mutations). The ongoing research aims to establish optimal dosing regimens and evaluate safety profiles while assessing its ability to improve patient outcomes in resistant cancer types .
Heat shock protein 90 (HSP90) is a constitutively expressed molecular chaperone that facilitates the folding, stability, and activation of ~400 client proteins, many of which are oncogenic drivers. In cancer cells, proteotoxic stress from genomic instability, hypoxia, and metabolic alterations creates a dependency on HSP90 to stabilize mutated, overexpressed, or fusion oncoproteins that would otherwise undergo degradation. This "chaperone addiction" enables all ten hallmarks of cancer:
Table 1: Key Oncogenic HSP90 Client Proteins by Functional Category
Category | Client Proteins | Role in Cancer |
---|---|---|
Kinases | EGFR, HER2, AKT, BRAF, c-KIT, MET | Drive proliferative signaling and survival pathways |
Transcription Factors | HIF-1α, mutant p53, STAT3 | Regulate angiogenesis, metastasis, and anti-apoptotic programs |
DNA Repair | BRCA1, CHK1, RAD51, DNA-PKcs | Mediate resistance to genotoxic therapies |
Steroid Receptors | Androgen Receptor (AR), Estrogen Receptor | Promote hormone-driven tumor growth |
Epigenetic Modulators | EZH2, HSF1 | Maintain oncogenic gene expression patterns |
HSP90 expression is 2–10-fold higher in tumors than normal tissues and correlates with poor prognosis, making it a high-value target [6].
HSP90 functions as a homodimer, with each monomer comprising three structural domains:
The chaperone cycle involves dynamic transitions between "open" (ATP-free) and "closed" (ATP-bound) conformations, regulated by co-chaperones:
Table 2: HSP90 Co-chaperones and Their Roles
Co-chaperone | Function | Relevance to Cancer |
---|---|---|
CDC37 | Kinase-specific recruitment to HSP90 | Overexpressed in tumors; critical for oncokinase stability |
HOP | Facilitates client transfer from HSP70 to HSP90 | Modulates HSP90’s ATPase activity |
P23 | Stabilizes ATP-bound HSP90 conformation | Promotes maturation of steroid receptors and HIF-1α |
AHA1 | Activates HSP90 ATPase activity | Amplifies chaperone function in malignancies |
Cancer-associated HSP90 exists in a high-affinity "superchaperone complex" conformation, making it more susceptible to inhibition than the latent form in normal cells [7]. This tumor-selectivity forms the mechanistic basis for HSP90-targeted therapy.
First-generation HSP90 inhibitors (e.g., 17-AAG, tanespimycin) demonstrated anti-tumor activity but faced clinical limitations:
Onalespib lactate (AT13387), a resorcinol-based inhibitor, addresses these limitations:
Table 3: Comparative Advantages of Onalespib vs. Early HSP90 Inhibitors
Property | 1st-Gen Inhibitors (e.g., 17-AAG) | Onalespib | Clinical Impact |
---|---|---|---|
Binding Affinity | Low (µM range) | Sub-nanomolar (Kd = 0.71 nM) | Sustained target inhibition with lower dosing |
Isoform Selectivity | Pan-HSP90 inhibition | Moderate β-selectivity | Reduced retinal/cardiac toxicity |
BBB Penetration | Negligible | Significant (brain:plasma ratio = 0.4) | Activity against CNS tumors (glioblastoma) |
HSR Induction | Strong HSP70 upregulation | Minimal HSP70 induction | Mitigates resistance via compensatory pathways |
Therapeutic Mechanisms | Client degradation only | Client degradation + splicing inhibition + DNA repair blockade | Overcomes multidrug resistance (e.g., AR-V7+ prostate cancer) |
Preclinical data support Onalespib’s synergy with existing therapies:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: